molecular formula C8H12O2 B3066809 Cyclopentylmalondialdehyde CAS No. 90253-06-8

Cyclopentylmalondialdehyde

Cat. No.: B3066809
CAS No.: 90253-06-8
M. Wt: 140.18 g/mol
InChI Key: BOKIINAXKGHJQY-UHFFFAOYSA-N
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Description

Cyclopentylmalondialdehyde is an organic compound characterized by the presence of a cyclopentyl group attached to a malondialdehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentylmalondialdehyde can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with malonic acid in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently decarboxylated to yield this compound.

Industrial Production Methods: In industrial settings, this compound can be produced using a continuous flow reactor system. This method allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Cyclopentylmalondialdehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclopentylmalonic acid.

    Reduction: Reduction reactions can convert it into cyclopentylmethanol.

    Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Cyclopentylmalonic acid.

    Reduction: Cyclopentylmethanol.

    Substitution: Various substituted cyclopentyl derivatives, depending on the nucleophile used.

Scientific Research Applications

Cyclopentylmalondialdehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a model compound for studying lipid peroxidation and oxidative stress in biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its reactivity and ability to form adducts with biomolecules.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of cyclopentylmalondialdehyde involves its reactivity with nucleophiles, such as amino acids and proteins. This reactivity is primarily due to the presence of the aldehyde groups, which can form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the formation of adducts, affecting the function and structure of the target molecules.

Comparison with Similar Compounds

    Malondialdehyde: A simpler analog without the cyclopentyl group.

    Cyclopentanone: Lacks the aldehyde functionality but shares the cyclopentyl ring structure.

    Cyclopentylmethanol: A reduced form of cyclopentylmalondialdehyde.

Uniqueness: this compound is unique due to the combination of the cyclopentyl ring and the malondialdehyde moiety

Properties

IUPAC Name

2-cyclopentylpropanedial
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-5-8(6-10)7-3-1-2-4-7/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKIINAXKGHJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10523997
Record name Cyclopentylpropanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10523997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90253-06-8
Record name Cyclopentylpropanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10523997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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